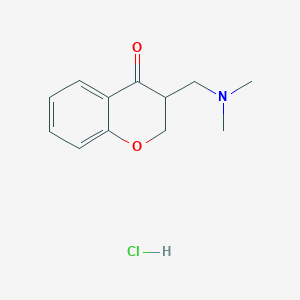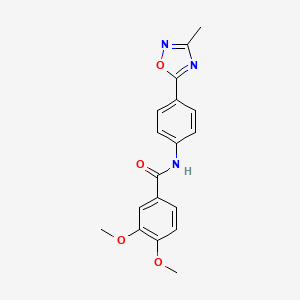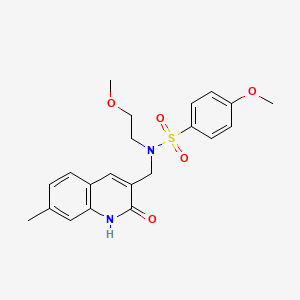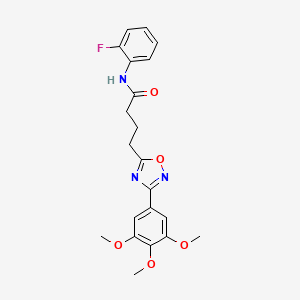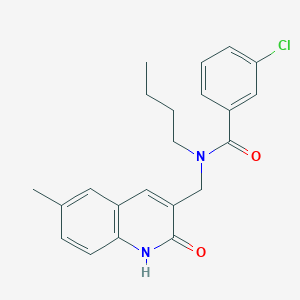
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and is also known as BQ-123. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves its ability to selectively block the action of endothelin-1, a potent vasoconstrictor peptide. This results in the relaxation of smooth muscle cells and increased blood flow to the affected area.
Biochemical and physiological effects:
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects, making it a potential treatment for conditions such as hypertension and pulmonary arterial hypertension. It has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for conditions such as asthma and fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high selectivity for endothelin-1 receptors. This allows researchers to selectively block the action of endothelin-1 without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
There are several future directions for research involving N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential area of research is the development of more potent and selective endothelin-1 receptor antagonists. Another potential area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a complex process that involves multiple steps. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 2-hydroxy-6-methylquinoline in the presence of a suitable catalyst. The resulting product is then reacted with butylamine and benzoyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Propiedades
IUPAC Name |
N-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-4-10-25(22(27)16-6-5-7-19(23)13-16)14-18-12-17-11-15(2)8-9-20(17)24-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFFNKHILQPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

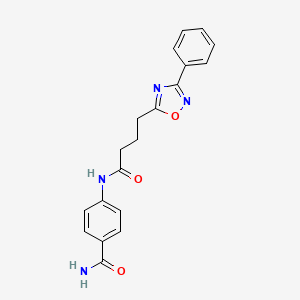


![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
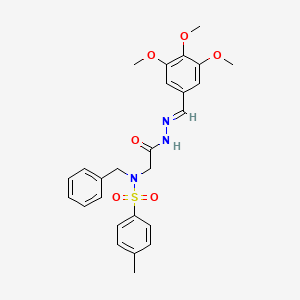
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
